molecular formula C22H13ClN2O3S B11612063 N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-chloro-1-benzothiophene-2-carboxamide

N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-chloro-1-benzothiophene-2-carboxamide

Cat. No.: B11612063
M. Wt: 420.9 g/mol
InChI Key: FQFDQIILKSSWOQ-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-chloro-1-benzothiophene-2-carboxamide: is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole is an aromatic organic compound with a benzene-fused oxazole ring structure

Chemical Reactions Analysis

Types of Reactions: Benzoxazole derivatives, including N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-chloro-1-benzothiophene-2-carboxamide, undergo various chemical reactions such as oxidation, reduction, and substitution . These reactions are facilitated by the presence of reactive sites within the benzoxazole ring structure.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., chlorine gas) . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of benzoxazole derivatives can lead to the formation of benzoxazole-2,3-diones, while halogenation can produce halogenated benzoxazole compounds .

Scientific Research Applications

Chemistry: In chemistry, benzoxazole derivatives are used as starting materials for the synthesis of larger, bioactive structures . They are also employed in the development of new synthetic methodologies and catalytic systems .

Biology: In biological research, benzoxazole derivatives exhibit a range of biological activities, including antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects . These properties make them valuable in the study of disease mechanisms and the development of new therapeutic agents.

Medicine: In medicine, benzoxazole derivatives are investigated for their potential as pharmaceutical drugs. They are found within the chemical structures of drugs such as flunoxaprofen and tafamidis . Their ability to interact with specific molecular targets makes them promising candidates for drug development.

Industry: In industry, benzoxazole derivatives are used as optical brighteners in laundry detergents and other products . Their intense fluorescence and stability make them suitable for various industrial applications.

Comparison with Similar Compounds

Uniqueness: N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-chloro-1-benzothiophene-2-carboxamide is unique due to its specific combination of functional groups and ring structures

Properties

Molecular Formula

C22H13ClN2O3S

Molecular Weight

420.9 g/mol

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-chloro-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C22H13ClN2O3S/c23-19-14-5-1-4-8-18(14)29-20(19)21(27)24-12-9-10-13(16(26)11-12)22-25-15-6-2-3-7-17(15)28-22/h1-11,26H,(H,24,27)

InChI Key

FQFDQIILKSSWOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CC(=C(C=C3)C4=NC5=CC=CC=C5O4)O)Cl

Origin of Product

United States

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